molecular formula C8 H15 N3 O B235773 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid CAS No. 150147-08-3

13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid

Cat. No.: B235773
CAS No.: 150147-08-3
M. Wt: 342.5 g/mol
InChI Key: VFSWPXFUIZSPGW-CCEZHUSRSA-N
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Description

13-Hydroxy-9-methoxy-10-oxooctadec-11-enoic acid, also known as 13-hmo-18c acid, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 13-Hydroxy-9-methoxy-10-oxooctadec-11-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 13-Hydroxy-9-methoxy-10-oxooctadec-11-enoic acid has been primarily detected in urine. Within the cell, 13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid can be found in cereals and cereal products. This makes 13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Acid-Catalyzed Transformations : One study found that acid treatment of related compounds results in various products, including oxooctadecadienoic acids, which have been observed as metabolites in biological systems. This suggests potential applications in studying biological decomposition processes and metabolite analysis (Gardner, Nelson, Tjarks, & England, 1984).

  • Conversion with Hematin : Research indicates that linoleic acid hydroperoxide, a compound related to 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid, interacts with hematin to produce various hydroxy, keto, and epoxyhydroxy fatty acids. This could have implications in studying enzymatic reactions and metabolism of unsaturated fatty acids (Dix & Marnett, 1985).

  • Structural Analysis of Derivatives : The structural analysis of diastereomeric compounds related to this compound has been conducted, which is crucial for understanding the stereochemistry and potential biological activities of these compounds (Van Os Cornelis P.A, F.G., CrawfordClaude, & GardnerHarold, 1982).

  • Oxohydroxyoctadecenoic Acid Formation : A study has demonstrated the formation of oxohydroxyoctadecenoic acids from hydroperoxides of linoleic acid, indicating the potential biochemical transformations of these compounds (Gardner & Kleiman, 1979).

  • Free Radical Oxidation Studies : The reaction of compounds similar to this compound with Fenton reagents has been investigated, revealing insights into the oxidative stress pathways and potential physiological implications (Manini, Camera, Picardo, Napolitano, & d’Ischia, 2005).

  • Cytotoxic Activity Analysis : Research into the cytotoxic activity of chiral variants of related compounds can inform potential therapeutic applications and understandings of cellular interactions (Hayashi, Nishikawa, Mori, Matsushita, Sugamoto, & Matsui, 1998).

Properties

CAS No.

150147-08-3

Molecular Formula

C8 H15 N3 O

Molecular Weight

342.5 g/mol

IUPAC Name

(E)-13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid

InChI

InChI=1S/C19H34O5/c1-3-4-8-11-16(20)14-15-17(21)18(24-2)12-9-6-5-7-10-13-19(22)23/h14-16,18,20H,3-13H2,1-2H3,(H,22,23)/b15-14+

InChI Key

VFSWPXFUIZSPGW-CCEZHUSRSA-N

Isomeric SMILES

CCCCCC(/C=C/C(=O)C(CCCCCCCC(=O)O)OC)O

SMILES

CCCCCC(C=CC(=O)C(CCCCCCCC(=O)O)OC)O

Canonical SMILES

CCCCCC(C=CC(=O)C(CCCCCCCC(=O)O)OC)O

150147-08-3

Synonyms

13-HMO-18C acid
13-hydroxy-9-methoxy-10-oxo-11-octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
Reactant of Route 2
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
Reactant of Route 3
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
Reactant of Route 4
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
Reactant of Route 5
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
Reactant of Route 6
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid

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